Calcium metasilicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium metasilicate, also known as wollastonite, is a naturally occurring calcium inosilicate mineral with the chemical formula CaSiO₃. It is commonly found in metamorphic rocks and is known for its needle-like crystal structure. This compound is widely used in various industrial applications due to its unique physical and chemical properties, such as high melting point, low thermal expansion, and chemical inertness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium metasilicate can be synthesized by firing a thoroughly blended mixture of calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) at high temperatures. The typical reaction conditions involve heating the mixture at 1300 K for 24 hours, followed by cooling, regrinding, and annealing at the same temperature for another 24 hours .

Industrial Production Methods: In industrial settings, this compound is produced through various beneficiation processes, including hand separation, photoelectric sorting, magnetic separation, flotation, electric separation, and gravity separation. The flotation method is commonly used for the beneficiation of wollastonite ore .

Analyse Des Réactions Chimiques

Reaction with Alkali Hydroxides in Cementitious Systems

Calcium metasilicate forms via alkali-silica reactions in concrete, contributing to durability concerns. The cyclic process involves:

-

Silica dissolution :

SiO2+2NaOH→Na2SiO3+H2O -

Regeneration of alkali :

Na2SiO3+Ca OH 2→CaSiO3+2NaOHThis releases sodium hydroxide (NaOH), perpetuating the reaction until reactive silica or calcium hydroxide is depleted .

Experimental Data :

| Reaction Condition | Product Composition (CaO:SiO₂) | Notes |

|---|---|---|

| Ca OH 2 | 1:1.2 (average) | Forms Ca5Si6O17 (metasilicate/disilicate mix) |

| CaCl2 or CaSO4 | 1:2 | Yields calcium disilicate (CaSi2O5) due to higher ionization |

Hydration and Interaction in Cement

In Portland cement systems, this compound reacts with water and sulfates:

-

Early hydration :

3CaO⋅SiO2+H2O→Ca2++OH−+C S H gelForms calcium silicate hydrate (C S H), critical for strength .

-

Sulfate interaction :

Ca3Al2O6+3CaSO4+32H2O→C3A⋅3CaSO4⋅32H2O ettringiteSulfates delay calcium aluminate hydration until sulfate levels drop, allowing CaSiO3 to form secondary phases like CAH10 .

High-Temperature Reactions

In the Pidgeon process for magnesium extraction:

MgO⋅CaO+Si→2Mg+Ca2SiO4

Here, CaSiO3 acts as a byproduct, stabilizing the reaction .

Thermal Properties :

Environmental Remediation

This compound neutralizes acidic contaminants:

CaSiO3+2H+→Ca2++H2SiO3

This reaction immobilizes heavy metals (e.g., Pb²⁺, Cd²⁺) via precipitation .

Efficiency Data :

| Contaminant | Removal Efficiency (%) | pH Range |

|---|---|---|

| Pb²⁺ | >95 | 6–8 |

| Cd²⁺ | >90 | 7–9 |

Comparative Reaction Pathways

Applications De Recherche Scientifique

Calcium metasilicate has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of calcium metasilicate involves its structural transformation under high temperatures. During the β to α phase transition, the [Si₃O₉] metasilicate rings transform into [SiO₃] anions, which significantly affect its crystallization and vitrification behavior . This transformation is crucial for its applications in ceramics and glass production, where the structural integrity and thermal stability of the material are essential .

Comparaison Avec Des Composés Similaires

Calcium metasilicate can be compared with other calcium-based materials such as:

Calcium Carbonate (CaCO₃): Commonly used as a dietary supplement and in the production of lime and cement.

Calcium Phosphate (Ca₃(PO₄)₂): Widely used in the production of fertilizers and as a food additive.

Calcium Silicate (Ca₂SiO₄): Used in construction materials and as an insulating material.

This compound is unique due to its needle-like crystal structure, high melting point, and low thermal expansion, making it particularly suitable for high-temperature applications and as a reinforcing agent in various industrial products .

Activité Biologique

Calcium metasilicate, with the chemical formula CaSiO3, is a compound of increasing interest in biomedical applications, particularly in bone regeneration and tissue engineering. Its biological activity primarily stems from its ability to interact favorably with biological tissues, promoting osteogenesis and providing a scaffold for new bone formation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a silicate mineral that plays a crucial role in various industrial applications, including construction and ceramics. However, its biocompatibility and bioactivity have led to its exploration in medical fields, particularly in regenerative medicine. The compound can release calcium (Ca2+) and silicon (Si4+) ions in physiological environments, which are essential for bone health and regeneration.

Mechanisms of Biological Activity

- Osteogenic Differentiation : this compound promotes the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. The release of Ca2+ ions stimulates angiogenesis and the expression of growth factors that enhance bone density and mineralization .

- Bioactivity : The bioactive nature of this compound allows it to form a hydroxyapatite layer when in contact with body fluids. This layer mimics the mineral component of natural bone, facilitating better integration with host tissues .

- Cytocompatibility : Studies have shown that this compound exhibits favorable cytocompatibility, supporting cell attachment, growth, and proliferation. This property is vital for its application as a scaffold in tissue engineering .

In Vitro Studies

A study comparing various calcium silicate-based materials demonstrated that this compound significantly reduced bacterial counts in root canal treatments compared to control groups. Specifically, it showed a notable reduction in Enterococcus faecalis and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

In Vivo Studies

Research involving animal models has revealed that this compound scaffolds enhance bone regeneration significantly. In one study, implants made from this compound showed improved osteoconductivity and facilitated new bone formation over a 12-week period .

Data Tables

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Significant reduction in E. faecalis count with calcium silicate sealers | Antimicrobial properties |

| Study 2 | Enhanced bone regeneration observed in rat models with this compound implants | Osteoconductivity |

| Study 3 | Release of Ca2+ and Si4+ ions promoted osteoblast differentiation | Osteogenic activity |

Case Studies

- Case Study 1 : A clinical trial involving patients with critical-sized bone defects utilized this compound scaffolds. Results indicated substantial improvement in bone healing rates compared to traditional grafting methods.

- Case Study 2 : In dental applications, this compound-based materials were used as root canal sealers, resulting in lower infection rates and improved healing outcomes.

Propriétés

Key on ui mechanism of action |

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. |

|---|---|

Numéro CAS |

10101-39-0 |

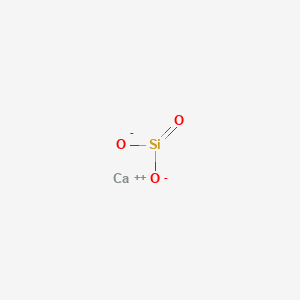

Formule moléculaire |

CaH2O3Si |

Poids moléculaire |

118.18 g/mol |

Nom IUPAC |

dicalcium;silicate |

InChI |

InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |

Clé InChI |

KWTIQDAGAGWELM-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ca+2] |

SMILES canonique |

O[Si](=O)O.[Ca] |

Color/Form |

White powder White, monoclinic crystals White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. |

Densité |

2.92 g/cu cm White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/ 2 g/cm³ 2.9 |

melting_point |

1540 °C 1250-1500 °C 2804 °F |

Key on ui other cas no. |

10101-39-0 13983-17-0 1344-95-2 |

Description physique |

Other Solid; Dry Powder; Liquid, Other Solid White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH] Colorless, cream, or white odorless powder and pieces; [Materion Advanced Chemicals MSDS] WHITE POWDER. White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.) White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

10101-39-0 (CaH2SiO3[1:1] salt) 13983-17-0 (Ca(SiO3) 10193-36-9 (Parent) |

Solubilité |

Insoluble in water Solubility in water: poor 0.01% |

Synonymes |

Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |

Pression de vapeur |

0 mmHg (approx) |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of calcium metasilicate?

A1: this compound has the molecular formula CaSiO3 and a molecular weight of 116.16 g/mol.

Q2: What is the crystal structure of this compound?

A2: this compound exists in several polymorphs, including triclinic wollastonite (1T), monoclinic parawollastonite (2M), and a superstructure of wollastonite (4T). These forms are characterized by infinite chains of silicate tetrahedra that differ from those found in pyroxenes. [] The morphology of crystals formed from supercooled melts and glasses is controlled by the incorporation of anionic groups into the growing crystals, influencing their dendritic or spherulitic nature. []

Q3: Does the morphology of this compound affect its properties?

A3: Yes, the fibrous and acicular nature of wollastonite particles contributes to its mechanical properties. When incorporated into materials like polypropylene, it enhances impact strength and flame retardancy, likely by influencing the formation of a superior char layer during combustion. []

Q4: How does the crystal structure of this compound influence its reactivity?

A4: The reactivity of this compound in solid-phase reactions is influenced by factors that weaken the inter-ionic forces within its crystal lattice. These factors include heat, structural rearrangements at transition temperatures, and ionic distortion. []

Q5: What are some applications of this compound in construction materials?

A5: this compound is incorporated into various construction materials, including:

- Concrete: Surface treatment of recycled concrete aggregate (RCA) with this compound solutions enhances compressive strength by improving the interface between the RCA and cement matrix. [, ]

- Mortar: this compound serves as a component in anti-corrosion and anti-erosion heat-preservation mortars, enhancing their durability. []

Q6: How does the moisture state of treated recycled concrete aggregate affect concrete properties?

A6: The moisture state of this compound-treated recycled concrete aggregates (air-dried, oven-dried, saturated surface-dried) significantly influences the properties of fresh and hardened concrete, including slump, density, and compressive strength. []

Q7: Can this compound be used as a filler in polymer composites?

A7: Yes, this compound, particularly wollastonite, serves as a filler in polymer composites. For instance, incorporating wollastonite into polypropylene enhances its mechanical properties and flame retardancy. [] This is partly attributed to its acicular structure, similar to fibers, improving the composite's strength. []

Q8: Are there any applications of this compound in environmental remediation?

A8: Yes, research suggests that this compound, particularly Norlite (a lightweight aggregate of fired shale), shows promise as a substrate in constructed wetlands for removing soluble phosphorus from agricultural runoff. []

Q9: Can this compound be incorporated into coatings?

A9: Yes, this compound is used in various coatings:

- Anti-corrosion Coatings: this compound serves as a component in epoxy primers for aerospace applications, providing adhesion and corrosion protection without the use of chromates. []

- Ceramic Coatings: this compound is incorporated into ceramic coatings designed to prevent exfoliation of metallic materials at high temperatures by creating a barrier against oxidation. []

- Polyurea Coatings: Silane-treated this compound acts as a filler in aliphatic polyurea coatings, contributing to their abrasion resistance, weather resistance, and adhesion properties. []

Q10: Can this compound be used in cat litter?

A10: Yes, activated this compound is a component in high-quality water-absorbed and environmentally-friendly cat litter. It helps improve the dispersing performance of the litter, resulting in a uniform mass and enhanced quality. []

Q11: Does this compound exhibit catalytic activity?

A11: While not traditionally considered a catalyst, this compound plays a supporting role in catalytic systems:

- Platinum-Tin Catalysts: this compound serves as a support material for platinum and tin catalysts used in the selective hydrogenation of acetic acid to ethanol. The presence of this compound contributes to catalyst life and selectivity for ethanol production. []

Q12: What is known about the toxicity of this compound?

A12: Inhalation studies in rats indicated that wollastonite, at specific concentrations and exposure durations, exhibits slight lung toxicity, primarily an alveolar macrophage response that resolves post-exposure. No evidence of wollastonite-induced neoplasms was observed. []

Q13: Are there applications of this compound in papermaking?

A13: Yes, a specific type of this compound fiber, formed from interwoven acicular wollastonite and kieselguhr, shows potential for use in rich mineral paper. This fiber disperses well in high-molecular polymers, offering a fluffy and lightweight alternative to traditional fillers like calcium carbonate. []

Q14: Can this compound be used in biomedicine?

A14: Research is exploring the potential of this compound in biomedicine:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.